molecular formula C10H6ClN3 B1428898 3-Chloro-4-(imidazol-1-yl)benzonitrile CAS No. 1341988-51-9

3-Chloro-4-(imidazol-1-yl)benzonitrile

Cat. No. B1428898
M. Wt: 203.63 g/mol
InChI Key: QPTPQRWIILISSY-UHFFFAOYSA-N
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Description

3-Chloro-4-(imidazol-1-yl)benzonitrile, also known as CIBN, is a chemical compound that has been studied for its potential applications in the field of scientific research. CIBN is a nitrogen-containing heterocyclic aromatic compound that is composed of two fused benzene rings and an imidazole ring. CIBN has been studied for its potential applications in various areas, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-Chloro-4-(imidazol-1-yl)benzonitrile and its derivatives have been extensively used in the synthesis of novel structures and materials. A study demonstrated the in situ hydrolysis of this compound's cyanide functional group, resulting in a three-dimensional Co(II) coordination polymer with a unique topology. This highlights its role in forming intricate molecular architectures (Agarwal & Bharadwaj, 2015). Another research synthesized a ligand from 3,5-difluorobenzonitrile and imidazole, leading to coordination polymers with metals, showcasing its utility in creating diverse metal-organic frameworks (Aijaz et al., 2011).

Luminescent Properties and Frameworks

The compound has been used in the synthesis of luminescent materials. For instance, two imidazole salts were synthesized through the reaction of 4-((1H-imidazol-1-yl)methyl)benzonitrile, which exhibited significant luminescent properties. The study suggests potential applications in optoelectronics and display technologies (Tang et al., 2018).

Gas Adsorption and Selectivity

This compound has also been instrumental in developing materials with gas adsorption properties. A study on Zn(II) and Cd(II) metal-organic frameworks (MOFs) with a 4-imidazole containing ligand showed remarkable uptake for various gases, demonstrating its potential in gas storage and separation technologies (Chen et al., 2014).

properties

IUPAC Name

3-chloro-4-imidazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTPQRWIILISSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(imidazol-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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